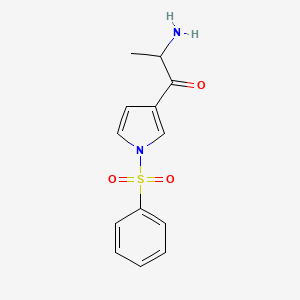
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structure, which includes an amino group, a ketone group, and a phenylsulfonyl group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a suitable sulfonyl chloride, followed by the introduction of the amino and ketone groups. The reaction conditions typically include:
Starting Materials: Pyrrole, phenylsulfonyl chloride, and appropriate reagents for introducing the amino and ketone groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of catalysts or specific solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials and reagents.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or sulfides.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Bind to and modulate the activity of various receptors in biological systems.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
Propriétés
Numéro CAS |
109482-82-8 |
|---|---|
Formule moléculaire |
C13H14N2O3S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
2-amino-1-[1-(benzenesulfonyl)pyrrol-3-yl]propan-1-one |
InChI |
InChI=1S/C13H14N2O3S/c1-10(14)13(16)11-7-8-15(9-11)19(17,18)12-5-3-2-4-6-12/h2-10H,14H2,1H3 |
Clé InChI |
GNUBXIKLLAADKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
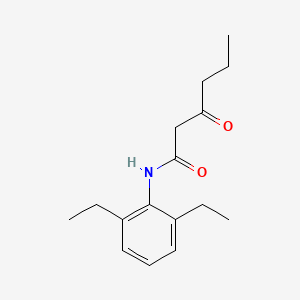
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
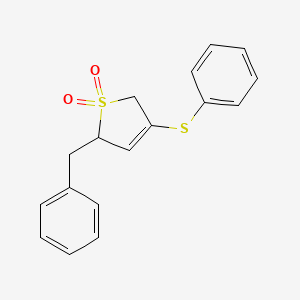
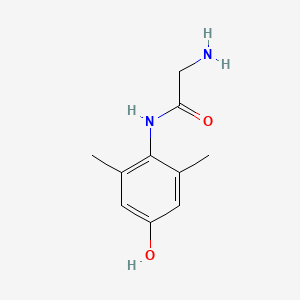
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
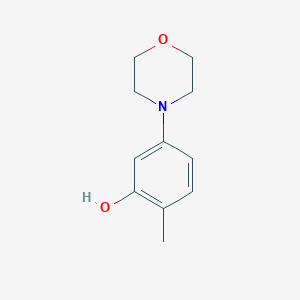
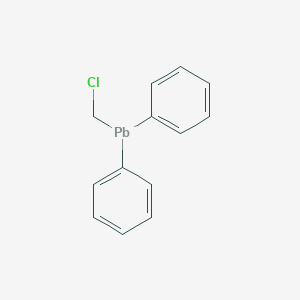
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)
